molecular formula C10H11NO3 B1380727 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 1337839-65-2

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B1380727
CAS No.: 1337839-65-2
M. Wt: 193.2 g/mol
InChI Key: LUPYOBMQIAPLHC-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS# 1337839-65-2) is a chiral chemical scaffold of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. This compound belongs to a class of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives that have been extensively studied as high-affinity ligands for serotonin receptors, especially the 5-HT1A receptor subtype . Structural analogs of this compound have shown full agonist activity at the 5-HT1A receptor and demonstrated promising anxiolytic effects in preclinical behavioral models, establishing the benzopyran core as a privileged structure for neuropharmacological research . The presence of both amino and carboxylic acid functional groups on the same carbon atom of the benzopyran ring makes it a versatile intermediate for synthetic elaboration. Researchers can leverage this structure to develop novel compounds with potential affinity for other receptor types, such as 5-HT2A and 5-HT7, by modifying the extracyclic amino substituents and the length of alkyl side chains . The dextrorotatory enantiomers of related derivatives have been found to possess superior receptor affinity and selectivity, highlighting the critical importance of chirality in the biological activity of this compound class . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-2,4-dihydrochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPYOBMQIAPLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Intermediate

  • Reactants : Phenol derivatives with various substituents (e.g., fluorine, chlorine, or hydrogen at specific positions) and gamma-butyrolactone.
  • Reaction Conditions :
    • The phenol is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
    • Sodium hydride or potassium carbonate is employed as the base, with molar ratios ranging from 1:1 to 10:1 relative to phenol.
    • The mixture is cooled to around 0°C and stirred for 1 hour.
    • Gamma-butyrolactone is added dropwise, and the reaction is stirred overnight at room temperature or slightly elevated temperatures (10–100°C).
  • Outcome : An intermediate compound with a benzopyran backbone bearing a hydroxymethyl group at the 6-position.

Step 2: Ring Closure to Form the Benzopyran Core

  • Reaction Conditions :
    • The intermediate is reacted with an acid catalyst, such as zinc chloride, aluminum chloride, ferric chloride, or trifluoromethanesulfonic acid.
    • The reaction temperature ranges from 20°C to 200°C, typically around 75–150°C.
    • The reaction proceeds for 1–10 hours, with TLC monitoring to confirm completion.
  • Outcome : Cyclization occurs, closing the ring to form the dihydrobenzopyran structure with a carboxylic acid group at the 3-position.

Structural Variations and Functional Group Tolerance

The synthesis allows for substitution at the phenol ring, with R groups such as hydrogen, fluorine, chlorine, or C1-C4 alkyl groups. The leaving group $$x$$ on the intermediate can be chlorine, bromine, iodine, or OTs, facilitating various substitution patterns.

Data Table Summarizing Key Reaction Conditions

Step Reactants Base Solvent Catalyst Temperature Time Yield Notes
1 Phenol derivative + gamma-butyrolactone Sodium hydride / Potassium carbonate DMF None 0–100°C 1–24 hours ~52% (example) Formation of intermediate
2 Intermediate None - ZnCl₂, AlCl₃, FeCl₃, trifluoromethanesulfonic acid 20–200°C 1–10 hours 45–55% Ring closure

Research Findings and Literature Support

  • Patent CN108148032B describes a high-yield, industrially scalable method involving alkali reaction with phenol derivatives and gamma-butyrolactone, followed by acid-catalyzed cyclization, emphasizing the method's simplicity and cost-effectiveness.
  • Scientific studies confirm the reaction mechanisms, with IR and NMR spectroscopy used to verify the structure of intermediates and final products, ensuring the synthesis's reliability and reproducibility.

Additional Notes

  • The method's flexibility in substituents allows for structural diversification, which is crucial for medicinal chemistry applications.
  • The use of common reagents and mild conditions makes this approach suitable for large-scale manufacturing.
  • The process's high yield and straightforward steps significantly improve efficiency in producing the target compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzopyran-3-carboxylic acid derivatives arises from substitutions at positions 2, 3, 6, or 7. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid None (base structure) C₁₀H₁₀O₃ 178.18 760234 Lacks functional groups; serves as a scaffold for derivatization .
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid -NH₂ at C3 C₁₀H₁₁NO₃ 193.20 N/A Enhanced solubility and reactivity due to the amino group; potential for salt formation.
2-(Difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid -CF₂H at C2 C₁₁H₁₀F₂O₃ 228.20 EN300-736762 Increased lipophilicity; fluorination may improve metabolic stability .
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid -O at C1 (keto group) C₁₀H₈O₄ 192.17 5762-27-6 Keto group alters electronic properties; potential for tautomerism .
6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid -SO₂NH₂ at C6 C₁₀H₁₁NO₅S 257.26 885532-14-9 Sulfonamide group enhances hydrogen-bonding capacity; common in enzyme inhibitors .
(3R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid -F at C6 C₁₀H₉FO₃ 194.15 1229078-57-2 Fluorine improves bioavailability and membrane permeability .
8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid -OCH₃ at C8 C₁₁H₁₂O₄ 208.21 108088-19-3 Methoxy group increases steric bulk and electron density .

Biological Activity

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 1337839-65-2) is a compound belonging to the benzopyran family, which has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its interactions with serotonin receptors and its therapeutic implications.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.2 g/mol
  • Structure : The compound features a benzopyran core with an amino group and a carboxylic acid functional group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant activity primarily through its interactions with serotonin receptors, particularly the 5-HT1A receptor. These interactions have implications for various neurological disorders such as anxiety and depression.

Table 1: Interaction with Serotonin Receptors

Receptor TypeBinding AffinityAgonist/AntagonistTherapeutic Implications
5-HT1AHighAgonistPotential anxiolytic effects
5-HT7ModerateUnknownPossible role in mood regulation

Case Studies and Research Findings

  • Affinity for 5-HT1A Receptors :
    A study demonstrated that derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran show high affinity for the 5-HT1A receptors. The best compounds from this series were found to be full agonists and exhibited anxiolytic activity in various behavioral models .
  • Clinical Investigations :
    One particular derivative, (+)-9g, is currently under clinical investigation due to its promising anxiolytic effects observed in preclinical studies. The compound's structural modifications were crucial in enhancing its selectivity and efficacy .
  • Mechanism of Action :
    The interaction of the compound with serotonin receptors influences downstream signaling pathways, potentially leading to alterations in gene expression and cell metabolism. This modulation is significant for developing treatments for conditions like anxiety and depression.

Synthesis and Derivatives

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives often involves palladium-mediated cross-coupling reactions. Variations in substituents at different positions on the benzopyran ring can yield compounds with diverse biological activities.

Table 2: Structural Variants and Their Activities

Compound NameMolecular FormulaKey Features
Methyl 3-amino-3,4-dihydro-2H-benzopyranC11H13ClN2O3Interacts specifically with serotonin receptors
4-Amino-chroman-8-carboxylic acid methyl esterC11H14ClNO3Similar structure; potential serotonin receptor activity
3-Amino-6-methoxy-3,4-dihydro-2H-benzopyranC11H15NO3Different receptor interactions

Q & A

Q. What are the standard synthetic protocols for preparing 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid derivatives?

The synthesis of 6-substituted derivatives typically involves refluxing 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with acyl anhydrides (e.g., propionic, butyric, or valeric anhydrides) for 3 hours. Post-reaction, the crude product is purified via crystallization in solvents such as chloroform/petroleum ether or acetonitrile/water. Yields range between 60–80%, with purity confirmed by IR and 1^1H NMR spectroscopy .

Example Reaction Conditions:

DerivativeAnhydride UsedCrystallization SolventYield (%)
17aPropionicCHCl3_3/petroleum ether60–80
17bButyricCH3_3CN/water60–80
17cValericCHCl3_3/diisopropylether60–80

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

  • IR Spectroscopy : Key peaks include C=O stretches for lactone (1740–1754 cm1^{-1}), ester (1740 cm1^{-1}), and carboxylic acid (1689–1692 cm1^{-1}) groups. Aromatic C-H stretches appear near 3055 cm1^{-1} .
  • 1^1H NMR : Signals for substituents (e.g., methyl groups at δ 1.18 ppm for propionyl) and aromatic protons (δ 7.50–8.94 ppm) confirm regiochemistry .

Q. What purification methods are effective for isolating benzopyran carboxylic acid derivatives?

Crystallization from mixed solvents (e.g., chloroform/petroleum ether) is widely used. For hygroscopic or low-yield products, column chromatography with silica gel and ethyl acetate/hexane gradients may improve purity. reports successful isolation via filtration and solvent washing .

Advanced Research Questions

Q. How do substituents at the 6-position influence physicochemical properties?

Fluorination at the 6-position increases melting points (e.g., 6-fluoro derivative: mp 212°C) and alters solubility due to electronegativity effects. Substituents like acyloxymethyl groups enhance lipophilicity, as seen in the reduced aqueous solubility of valeryl derivatives compared to acetyl analogs .

Q. What strategies address low yields in 6-acyloxymethyl derivative synthesis?

  • Optimized Reaction Time : Extending reflux duration (beyond 3 hours) may improve conversion, though over-reaction risks decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance anhydride reactivity. highlights acetonitrile/water as effective for crystallization .
  • Catalysis : Acid catalysts (e.g., H2_2SO4_4) may accelerate acylation, but compatibility with the benzopyran core must be verified.

Q. How can computational chemistry predict substituent reactivity on the benzopyran core?

Density Functional Theory (DFT) calculations can model electron density distribution to predict regioselectivity. For example, electron-withdrawing groups (e.g., -F) at the 6-position increase electrophilicity at the 3-carboxylic acid group, favoring nucleophilic attacks. This aligns with observed reactivity in fluorinated derivatives .

Q. How should researchers resolve contradictions in spectral data across studies?

  • Cross-Validation : Compare IR and NMR data with literature (e.g., vs. ). Discrepancies in carbonyl peaks may arise from polymorphic forms or solvent effects.
  • X-ray Crystallography : For ambiguous structures, single-crystal analysis provides definitive confirmation. demonstrates this approach for related heterocycles .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydride freshness to avoid hydrolysis side reactions.
  • Analytical Rigor : Use high-field NMR (≥400 MHz) and deuterated solvents for accurate 1^1H/13^{13}C assignments.
  • Safety Protocols : Handle acyl anhydrides in fume hoods due to irritant properties (refer to Safety Data Sheets in ) .

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